Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660142
InChI: InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17660142

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3
Standard InChI Key CWRNOPBVFJGKPC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(CCCC2N)N=C1

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (molecular formula: C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}) features a partially hydrogenated quinoline skeleton. The tetrahydroquinoline system consists of a benzene ring fused to a partially saturated pyridine ring, with the amino group (-NH2_2) at position 5 and the ethyl ester (-COOCH2_2CH3_3) at position 3 . The saturated six-membered ring reduces aromaticity compared to fully conjugated quinolines, influencing both reactivity and biological interactions.

The compound’s three-dimensional conformation reveals a boat-like structure for the tetrahydroquinoline system, with the amino and ester groups occupying equatorial positions to minimize steric strain . This spatial arrangement facilitates interactions with biological targets, such as enzyme active sites or DNA grooves.

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight220.27 g/mol
Solubility (Water)24.7 µg/mL
LogP (Octanol-Water)1.82 (predicted)
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors4 (2xN, 2xO)

The moderate lipophilicity (LogP ~1.82) suggests reasonable membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for pharmaceutical applications .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step protocols, often leveraging cyclization and functionalization reactions. A prominent method involves a three-component cascade reaction using cyclohexanone, ethyl cyanoacetate, and ammonium acetate under reflux conditions . This approach proceeds via enamine intermediate formation, followed by cyclization and oxidation to yield the tetrahydroquinoline core .

An alternative route employs microwave-assisted synthesis, which reduces reaction times from hours to minutes. For example, a one-pot reaction of 3-aminocrotononitrile with ethyl acetoacetate and substituted benzaldehydes under microwave irradiation achieves yields exceeding 70% . This method enhances atom economy and minimizes byproduct formation.

Reactivity and Derivatization

The amino and ester groups serve as key sites for chemical modification:

  • Amino Group: Undergoes acylation, alkylation, or Schiff base formation. For instance, reaction with acetyl chloride yields the N-acetyl derivative, enhancing metabolic stability.

  • Ester Group: Hydrolysis under acidic or basic conditions produces the corresponding carboxylic acid, which can be further functionalized via amide coupling .

Notably, the tetrahydroquinoline ring can undergo aromatization under oxidative conditions (e.g., DDQ or MnO2_2), converting it to a fully conjugated quinoline system . This transformation is critical for structure-activity relationship (SAR) studies in drug development.

Biological Activities and Mechanisms

Enzyme Modulation

The compound acts as a tyrosine kinase inhibitor, targeting receptors such as EGFR and VEGFR-2. Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to EGFR’s ATP-binding pocket, primarily via hydrogen bonding with Met793 and hydrophobic interactions with Leu718 . This dual kinase inhibition profile positions it as a candidate for antiangiogenic therapies.

Antimicrobial Properties

Preliminary screens indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 128 µg/mL) and fungi (Candida albicans, MIC = 256 µg/mL) . The mechanism likely involves disruption of microbial membrane integrity via electrostatic interactions with phospholipid headgroups .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate with its 2-amino isomer (CAS 67960-36-5) reveals significant differences:

Property5-Amino Isomer2-Amino Isomer
Solubility24.7 µg/mL18.2 µg/mL
EGFR Inhibition (IC50_{50})0.45 µM1.2 µM
Metabolic Stability (t1/2_{1/2})120 min (human liver microsomes)85 min

The 5-amino derivative’s superior kinase inhibition and stability stem from optimal positioning of the amino group for target engagement .

Functional Group Modifications

Replacing the ester with a carboxylic acid (via hydrolysis) decreases LogP to 0.94 but abolishes anticancer activity, underscoring the ester’s role in cell penetration . Conversely, substituting the amino group with a cyano moiety (as in 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) enhances antibacterial potency (MIC = 64 µg/mL).

Research Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising efficacy, the compound’s low oral bioavailability (<20% in rodent models) limits therapeutic utility . Strategies under investigation include:

  • Prodrug Design: Masking the ester as a tert-butyl carbonate to improve intestinal absorption.

  • Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance aqueous solubility and target tumor tissues.

Target Identification

CRISPR-Cas9 screening and chemoproteomics are being employed to map novel targets beyond kinases. Early data implicate histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs) as potential off-targets, suggesting applications in epigenetic therapy and DNA repair inhibition .

Green Chemistry Approaches

Current efforts focus on replacing toxic solvents (e.g., DMF) with biodegradable ionic liquids in synthesis. Pilot studies using choline chloride-urea deep eutectic solvents have achieved 65% yields with reduced environmental impact .

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